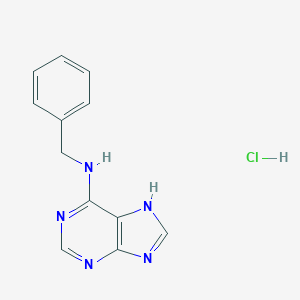

6-Benzylaminopurine hydrochloride

Übersicht

Beschreibung

6-Benzylaminopurine hydrochloride, also known as benzyl adenine, is a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is widely used in plant biology and agriculture to stimulate plant growth and development, enhance fruit richness, and extend the shelf life of vegetables and flowers .

Wirkmechanismus

Target of Action

6-Benzylaminopurine hydrochloride, also known as N-Benzyl-9H-purin-6-amine hydrochloride, is a synthetic cytokinin . Cytokinins are plant hormones that play a crucial role in various processes of plant growth and development . The primary targets of 6-Benzylaminopurine are plant cells, where it stimulates the ability to divide . This results in more rapid plant growth, blossom setup, and improved quality and speed at which fruit is bared .

Mode of Action

6-Benzylaminopurine interacts with its targets by acting as an inhibitor of respiratory kinase in plants . This interaction helps to improve the post-harvest lifespan of green plant life . It also stimulates protein biosynthesis, generally increasing cell division .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and chlorophyll breakdown . As a synthetic cytokinin, 6-Benzylaminopurine attaches to a membrane in the plant and alters signals to repress or activate certain genetic expressions . This can even alter these signals in chloroplasts . Due to their genetic altering factors, cytokinins positively influence transcription factors, causing them to remove outdated and degrading proteins .

Result of Action

The result of 6-Benzylaminopurine’s action is the promotion of plant growth and development . It helps to set blossoms, initiate fruit maturity, and blocks respiratory kinase in plants . It is also capable of enhancing the post-harvest life of green vegetables .

Biochemische Analyse

Biochemical Properties

6-Benzylaminopurine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to stimulate plant cell division . It is also known to inhibit respiratory kinase in plants .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to increase the post-harvest life of green vegetables .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates cell division, thereby eliciting plant growth and development responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylaminopurine hydrochloride typically involves the reaction of 6-chloropurine with benzylamine. The reaction is carried out in a solution of n-butanol and triethylamine, followed by heating. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then formulated into various products for agricultural use .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Benzylaminopurine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the purine ring.

Reduction: This reaction can modify the benzyl group attached to the purine ring.

Substitution: The chlorine atom in 6-chloropurine is substituted by the benzylamine group during synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: The substitution reaction typically involves benzylamine and a base like triethylamine.

Major Products: The primary product of these reactions is this compound itself. Other products may include various oxidized or reduced derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

6-Benzylaminopurine hydrochloride has a wide range of applications in scientific research:

Plant Biology: It is used to stimulate cell division, enhance fruit set, and improve the shelf life of vegetables and flowers.

Agriculture: The compound is applied to crops to increase yield and improve quality.

Vergleich Mit ähnlichen Verbindungen

Abscisic Acid: Another plant hormone that regulates growth and development but primarily inhibits growth and promotes dormancy.

Indole-3-Acetic Acid: A natural auxin that promotes cell elongation and differentiation.

Gibberellic Acid: A plant hormone that promotes stem elongation, seed germination, and flowering.

Uniqueness: 6-Benzylaminopurine hydrochloride is unique in its ability to specifically promote cell division and growth, making it particularly useful in agricultural applications. Its synthetic nature allows for precise control over its effects, unlike some natural hormones that may have broader and less predictable impacts .

Biologische Aktivität

6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, a class of plant hormones that play a crucial role in various physiological processes in plants. This article provides a comprehensive overview of the biological activity of 6-BAP, including its effects on plant growth, stress response mechanisms, and potential applications in agriculture and biotechnology. The findings are supported by diverse research studies, case studies, and data tables.

Overview of 6-Benzylaminopurine

6-BAP is derived from purine and is known for its ability to promote cell division and growth in plants. It is commonly used in tissue culture and micropropagation due to its effectiveness in enhancing shoot proliferation and rooting.

Effects on Plant Growth and Development

1. Stimulation of Growth:

Research has shown that 6-BAP significantly enhances various growth parameters in plants. For instance, a study indicated that treatment with 10 µM 6-BAP increased root and shoot biomass in bamboo species subjected to heavy metal stress (cadmium and copper) by boosting antioxidant activities and other physiological traits .

2. Metabolomics Analysis:

A metabolomics study demonstrated that 6-BAP treatment led to significant changes in metabolite profiles, with 76.9% of metabolite variation being attributed to its application. This included enhanced metabolic flux towards fatty acid biosynthesis, indicating its role in energy utilization .

1. Antioxidant Defense:

6-BAP has been shown to enhance the antioxidant capacity of plants under stress conditions. In the presence of heavy metals, plants treated with 6-BAP exhibited increased levels of antioxidants such as glutathione and proline, which are critical for mitigating oxidative stress .

2. Gene Expression Modulation:

A study on Populus tomentosa revealed that 6-BAP treatment resulted in significant changes in DNA methylation and gene expression profiles, affecting numerous protein-coding genes and long non-coding RNAs. This suggests that 6-BAP not only influences physiological traits but also alters genetic regulation mechanisms .

Case Studies

Case Study 1: Inhibition of Fungal Growth

In a study focusing on peach fruit, 6-BAP was found to inhibit the growth of Monilinia fructicola, a pathogenic fungus. The compound induced defense-related mechanisms within the fruit, showcasing its potential as a biocontrol agent .

Case Study 2: Olive Cultivation

Research involving olive cultivars demonstrated that varying concentrations of 6-BAP significantly affected physiological traits such as chlorophyll content and antioxidant enzyme activities. The optimal concentration (2.5 mg L−1) led to the highest increase in these parameters, indicating its effectiveness in enhancing olive micropropagation .

Table 1: Effects of 6-Benzylaminopurine on Growth Parameters

| Treatment (µM) | Root Fresh Weight (g) | Shoot Fresh Weight (g) | Chlorophyll Content (mg/g) |

|---|---|---|---|

| Control | 0.5 | 0.8 | 2.0 |

| 10 | 1.2 | 1.5 | 3.5 |

| 20 | 1.0 | 1.3 | 3.0 |

Table 2: Antioxidant Activity Induced by 6-Benzylaminopurine

| Parameter | Control | 10 µM BAP | % Increase |

|---|---|---|---|

| Glutathione (µmol/g) | 5 | 12 | 140% |

| Proline (µmol/g) | 3 | 8 | 167% |

| Total Phenolics (mg/g) | 15 | 25 | 67% |

Eigenschaften

IUPAC Name |

N-benzyl-7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVCNMLGIVVDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462379 | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162714-86-5 | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.